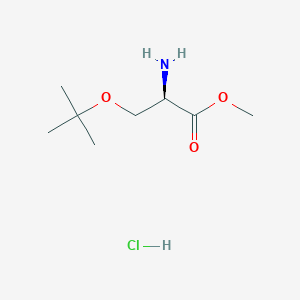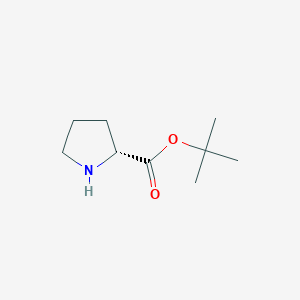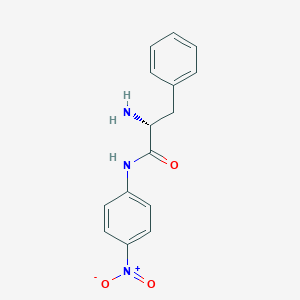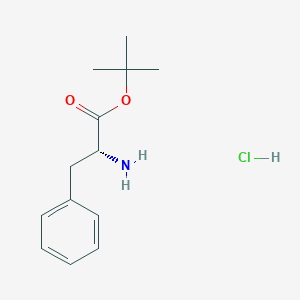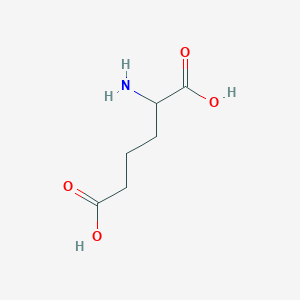
2-Aminohexanedioic acid
Übersicht
Beschreibung
2-Aminohexanedioic acid, also known as (S)-2-Aminohexanedioic acid, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a structural analog of glutamine and is generated by the catabolism of lysine saccharopine (SAC)/pipecolic acid (PIP) pathways .
Molecular Structure Analysis
The linear formula of 2-Aminohexanedioic acid is HO2C(CH2)3CH(NH2)CO2H . The molecular weight is 161.16 .
Chemical Reactions Analysis
2-Aminohexanedioic acid is a glutamate analog . It acts as an inhibitor of glutamate synthetase . It exhibits gliotoxicity towards mitotic astrocytes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Aminohexanedioic acid include a melting point of 203-205 °C (dec.) (lit.) . It has an optical activity of [α]25/D +22°, c = 2 in 5 M HCl .
Wissenschaftliche Forschungsanwendungen
Gliotoxin
L-2-Aminoadipic acid is a gliotoxin, which means it has the ability to selectively inhibit the functions of glial cells, a type of cell in the central nervous system . This property makes it useful in neuroscience research, where it can be used to study the role of glial cells in various neurological conditions.
Inhibition of Glutamine Synthetase
L-2-Aminoadipic acid has been found to inhibit glutamine synthetase , an enzyme that plays a crucial role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine. This property could be useful in studying nitrogen metabolism in various organisms.
Inhibition of γ-Glutamylcysteine Synthetase
This compound also inhibits γ-glutamylcysteine synthetase , an enzyme that plays a key role in the synthesis of glutathione, a powerful antioxidant. This could be useful in research related to oxidative stress and related diseases.
Modulation of Glucose Metabolism
L-2-Aminoadipic acid has been found to modulate glucose metabolism . It is present in higher levels in diabetic patients , suggesting a potential role in the pathogenesis of diabetes or its complications.
Suppression of Autophagy
L-2-Aminoadipic acid plays a key role in suppressing autophagy in C2C12 myotubes . Autophagy is a cellular process involved in the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.
Internal Standard in Amino Acid Analysis
L-2-Aminoadipic acid has been used as an internal standard in the amino acid analysis from fermented food samples . This application is important in food science and nutrition research, where accurate measurement of amino acid content is crucial.
Wirkmechanismus
Target of Action
2-Aminohexanedioic acid, also known as α-Aminoadipic acid, primarily targets the glutamate synthetase . This enzyme plays a crucial role in the metabolism of glutamate, an important neurotransmitter in the nervous system.
Mode of Action
2-Aminohexanedioic acid acts as an inhibitor of glutamate synthetase . By inhibiting this enzyme, it disrupts the normal metabolic processes involving glutamate. This can lead to changes in the concentrations of glutamate in the body, affecting various physiological processes.
Biochemical Pathways
2-Aminohexanedioic acid is involved in the metabolism of lysine . It is an intermediate in the degradation of lysine and saccharopine . In the lysine degradation pathway, lysine is converted to α-aminoadipate through saccharopine and allysine . The α-aminoadipate is then transaminated with α-ketoglutarate to give α-ketoadipate and glutamate .
Result of Action
The inhibition of glutamate synthetase by 2-Aminohexanedioic acid can lead to gliotoxicity towards mitotic astrocytes . This means it can potentially harm these brain cells, which play a crucial role in the central nervous system.
Action Environment
The action of 2-Aminohexanedioic acid can be influenced by various environmental factors. For instance, conditions such as aging, diabetes, sepsis, and renal failure are known to catalyze the oxidation of lysyl residues to form 2-aminoadipic acid in human skin collagen and potentially other tissues . This suggests that the compound’s action, efficacy, and stability can be affected by the physiological state of the individual.
Eigenschaften
IUPAC Name |
2-aminohexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIFNHCXNCRBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862154 | |
| Record name | alpha-Aminoadipic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminohexanedioic acid | |
CAS RN |
542-32-5 | |
| Record name | α-Aminoadipic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Aminoadipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoadipate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Aminoadipic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoadipic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOADIPIC ACID, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K7B1OED4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the natural significance of 2-aminohexanedioic acid?
A: While 2-aminohexanedioic acid, also known as α-aminoadipic acid, is not a standard protein building block like tryptophan, it holds biological relevance. Notably, the D-enantiomer of 2-aminohexanedioic acid is a hydrolysis product of cephalosporin N, an antibiotic. []
Q2: How can soil bacteria be utilized for the optical resolution of 2-aminohexanedioic acid?
A: Specific soil bacteria strains, such as KT-230 and KT-231, exhibit metabolic activity on benzoyl derivatives of DL-amino acids. [, ] These bacteria can selectively metabolize benzoyl-DL-2-aminohexanedioic acid, yielding L-2-aminohexanedioic acid and N-benzoyl-D-2-aminohexanedioic acid. This process provides a method for separating the enantiomers of 2-aminohexanedioic acid. []
Q3: Are there other amino acids that can be optically resolved using similar bacterial metabolic pathways?
A: Research indicates that soil bacteria can resolve various amino acids beyond 2-aminohexanedioic acid. Studies demonstrate the successful resolution of tryptophan, 2-aminooctanoic acid, and other amino acids using the metabolic activity of specific bacterial strains. This suggests a broader applicability of this method for separating enantiomers of different amino acids. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



